molecular formula C7H6BrN3S B1526611 3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine CAS No. 887475-39-0

3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine

Cat. No. B1526611
M. Wt: 244.11 g/mol
InChI Key: XBYIGALBZPSWNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine” is a chemical compound with the molecular formula C7 H6 Br N3 S .


Synthesis Analysis

Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development . A review article suggests that progress has been made in synthetic methods and it illustrates its reactivity and multifarious biological activity . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines in good to excellent yields by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation has been developed .


Molecular Structure Analysis

The molecular structure of “3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine” can be represented by the InChI code: 1S/C7H6BrN3S/c7-5-3-9-6-4-8-1-2-10(5)6/h1-4H .


Chemical Reactions Analysis

Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development . This review article is an effort to compile the progress made in synthetic methods and to illustrate its reactivity and multifarious biological activity .


Physical And Chemical Properties Analysis

The molecular weight of “3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine” is 244.11 .

Scientific Research Applications

Synthesis and Biological Activity

3-Bromo-8-(methylthio)imidazo[1,2-a]pyrazine is part of a broader class of imidazo[1,2-a]pyrazine derivatives, which have been extensively studied for their diverse biological activities and potential applications in medicinal chemistry. These compounds have demonstrated a range of biological effects, including uterine-relaxing, antibronchospastic, cardiac-stimulating properties, and antimicrobial activities.

For instance, imidazo[1,2-a]pyrazine derivatives synthesized through the condensation of alpha-halogenocarbonyl compounds and aminopyrazines have shown in vitro uterine-relaxing and in vivo antibronchospastic activities. Some derivatives also exhibited positive chronotropic and inotropic properties on isolated atria, suggesting potential for cardiac stimulation. This activity was associated with an increase in cyclic AMP tissue concentration, indicating a mechanism involving phosphodiesterase inhibition (Sablayrolles et al., 1984).

Additionally, specific derivatives, such as 6-Bromo-8-(methylamino)imidazo[1,2-a]pyrazine, have been identified as potent bronchodilators. These compounds outperform theophylline in vivo without exhibiting central nervous system stimulatory effects, showcasing their potential as safer alternatives for asthma therapy (Bonnet et al., 1992).

Synthetic Approaches

The synthesis of imidazo[1,2-a]pyrazine derivatives involves various strategies, including the use of catalyst-free conditions under microwave irradiation in green solvents. This approach provides an environmentally friendly and efficient method to access a wide range of imidazo[1,2-a]pyrazine derivatives, expanding the molecular diversity for further biological exploration (Rao et al., 2018).

Anticancer and Antimicrobial Applications

Some imidazo[1,2-a]pyrazine derivatives have been explored for their anticancer and antimicrobial activities. This includes research on hybrids combining imidazo[1,2-a]pyrazine with other biologically active moieties like coumarin, aiming to enhance the antitumor activity through structural modification. These efforts reflect the ongoing interest in imidazo[1,2-a]pyrazine derivatives as a versatile scaffold for the development of new therapeutic agents (Goel et al., 2015).

properties

IUPAC Name

3-bromo-8-methylsulfanylimidazo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3S/c1-12-7-6-10-4-5(8)11(6)3-2-9-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBYIGALBZPSWNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=CN2C1=NC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70727959
Record name 3-Bromo-8-(methylsulfanyl)imidazo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70727959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine

CAS RN

887475-39-0
Record name 3-Bromo-8-(methylsulfanyl)imidazo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70727959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine
Reactant of Route 2
Reactant of Route 2
3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine
Reactant of Route 3
Reactant of Route 3
3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine
Reactant of Route 4
Reactant of Route 4
3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine
Reactant of Route 5
Reactant of Route 5
3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine
Reactant of Route 6
3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.